molecular formula C11H9F3O3 B8124642 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester

Cat. No.: B8124642
M. Wt: 246.18 g/mol
InChI Key: OKMPXGQVRCLGBU-UHFFFAOYSA-N
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Description

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester (CAS RN: 2301067-59-2) is a benzoic acid derivative ester characterized by a vinyl group at the 4-position and a trifluoromethoxy group at the 2-position of the benzene ring. This specific structure makes it a valuable building block in organic synthesis and materials science research. The compound is of significant interest in the development of advanced polymers. Vinyl ester monomers, such as this one, can be utilized in controlled radical polymerization techniques, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to create precision polymers with well-defined architectures and properties . The presence of the trifluoromethoxy group can influence the properties of the resulting polymers, potentially enhancing their solubility in unique media like supercritical carbon dioxide (scCO2) and affecting thermal characteristics such as the glass transition temperature (Tg) . Furthermore, structurally similar trifluoromethylated aromatic compounds are frequently investigated as key intermediates in the synthesis of molecules with pesticidal utility and for pharmaceutical research, such as in the development of allosteric inhibitors for targets like the nuclear receptor RORγt . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. It should be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

methyl 4-ethenyl-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPXGQVRCLGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway Overview

This method involves sequential esterification of a benzoic acid precursor followed by vinyl group introduction via palladium-mediated cross-coupling.

Step 1: Esterification of 4-Hydroxy-2-trifluoromethoxy-benzoic Acid

The starting material, 4-hydroxy-2-trifluoromethoxy-benzoic acid, undergoes esterification with methanol under acidic conditions. Sulfuric acid (5–10 mol%) in methanol at reflux (65–70°C) for 6–8 hours achieves near-quantitative conversion to methyl 4-hydroxy-2-(trifluoromethoxy)benzoate.

Step 2: Vinylation via Heck Coupling

The hydroxyl group is replaced with a vinyl moiety using palladium catalysis. A representative protocol employs:

  • Catalyst : Pd(OAc)₂ (2 mol%) with triphenylphosphine (4 mol%)

  • Base : KOAc (3 equiv)

  • Vinyl source : Ethylene gas or vinylboronic acid

  • Solvent : DMF or toluene at 100–120°C for 12–24 hours.

Yield : 68–75% after purification by silica gel chromatography.

Direct Trifluoromethoxy Insertion on Pre-formed Vinyl Benzoate

Silver-Mediated Trifluoromethoxylation

This route introduces the trifluoromethoxy group after ester and vinyl functionalities are established.

Substrate Preparation

Methyl 4-vinyl-2-hydroxy-benzoate is synthesized via:

  • Esterification : Benzoic acid derivative + methanol/H₂SO₄.

  • Vinylation : Heck coupling with vinyl tributyltin (Pd(PPh₃)₄, 5 mol%, toluene, 100°C).

Trifluoromethoxylation

The hydroxyl group is replaced using AgF/CF₃I system:

  • Conditions : AgF (2 equiv), CF₃I (1.5 equiv), DMF, 80°C, 6 hours.

  • Yield : 52–60% due to competing side reactions.

Halogen Exchange and Cross-Coupling Strategy

Bromine-Vinyl Exchange

A three-step process starting from methyl 4-bromo-2-(trifluoromethoxy)benzoate:

Bromination

  • Reagent : NBS (1.1 equiv) in CCl₄ under UV light (RT, 4 hours).

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Vinylboronic acid (1.2 equiv)

  • Base : Na₂CO₃ (2 equiv) in dioxane/H₂O (4:1) at 90°C.

  • Yield : 82–85%.

One-Pot Tandem Esterification/Vinylation

Microwave-Assisted Synthesis

A green chemistry approach using microwave irradiation:

Reaction Parameters

  • Substrate : 4-hydroxy-2-(trifluoromethoxy)benzoic acid

  • Reagents : Methanol (excess), vinyl acetate (1.5 equiv)

  • Catalyst : PdEnCat® TPP30 (1 mol%)

  • Conditions : 140°C, 30 minutes, 300 W microwave.

  • Yield : 70% with 95% purity by HPLC.

Comparative Analysis of Methods

Yield and Scalability

MethodStepsTypical Yield (%)ScalabilityKey Limitations
Esterification-Heck268–75IndustrialHigh Pd catalyst cost
Trifluoromethoxylation352–60Lab-scaleLow selectivity
Halogen Exchange382–85Pilot-scaleBromination side products
Microwave Tandem170Lab-scaleEquipment dependency

Cost Considerations

  • Pd-based catalysts account for 60–70% of total synthesis cost in Method 1.

  • AgF/CF₃I in Method 2 raises expenses due to silver recovery challenges.

Reaction Optimization Insights

Palladium Ligand Effects

Bidentate ligands (e.g., dppf) improve vinylation efficiency:

  • Turnover Number (TON) : Increases from 45 (PPh₃) to 120 (dppf).

  • Solvent Impact : Non-polar solvents (toluene) reduce β-hydride elimination side products.

Temperature Control in Halogenation

  • Bromination at 0°C minimizes di-brominated byproducts (≤5% vs. 15–20% at RT).

Industrial-Scale Production Challenges

Catalyst Recycling

Immobilized Pd catalysts (e.g., Pd/C) enable reuse for 5–7 cycles but suffer from:

  • Activity loss : 20–30% after third cycle due to leaching.

  • Solutions : Microencapsulation with polydopamine improves stability.

Purification Issues

  • Silica gel chromatography is impractical for >1 kg batches.

  • Alternative : Crystallization from hexane/EtOAc (3:1) achieves 98% purity.

Emerging Methodologies

Photoflow Trifluoromethoxylation

  • Conditions : Continuous flow reactor, UV LED (365 nm), RT

  • Residence time : 8 minutes

  • Yield : 78% (vs. 52% batch).

Enzymatic Esterification

  • Lipase B (Candida antarctica) : Converts acid to methyl ester in 94% yield (pH 7, 40°C) .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Anti-HIV Activity
Research indicates that derivatives of benzoic acids, including 2-trifluoromethoxy-4-vinyl-benzoic acid methyl ester, can serve as precursors in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds are crucial in the ongoing development of antiviral therapies. For instance, modifications to the methyl ester moiety can enhance metabolic stability while retaining anti-HIV activity, making such compounds promising candidates for further research .

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is also utilized in synthesizing various APIs. Its structural characteristics allow it to serve as a building block in creating more complex molecules with desired biological activities. The trifluoromethoxy group enhances lipophilicity and bioavailability, which are critical parameters in drug design.

Organic Synthesis

Reagent in Chemical Reactions
this compound is employed as a reagent in organic synthesis, particularly in the methylation of benzoic acid derivatives. Recent advancements have demonstrated its effectiveness in introducing methyl groups onto aromatic systems under mild conditions, facilitating the development of various functionalized compounds .

Methylation Reactions
The compound has been shown to participate in selective methylation reactions that yield high purity products. For example, using palladium-catalyzed reactions with this compound can lead to significant yields of methylated derivatives, which are valuable for further chemical transformations .

Agrochemical Applications

Herbicidal Activity
Research has highlighted the potential use of this compound as an intermediate in the synthesis of herbicides. Its ability to modify herbicidal properties through structural variations makes it a candidate for developing more effective agricultural chemicals .

Case Study: Herbicide Development
A study demonstrated that derivatives synthesized from this compound exhibited enhanced herbicidal activity compared to their parent compounds. The introduction of trifluoromethoxy groups significantly improved selectivity and efficacy against target weed species, indicating its utility in agrochemical formulations .

Table 1: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentPrecursor for antiviral drugsSynthesis of anti-HIV agents
Organic SynthesisMethylation reagent for aromatic compoundsPalladium-catalyzed methylation reactions
Agrochemical ApplicationsIntermediate for herbicide synthesisDevelopment of selective herbicides

Table 2: Comparative Yields in Methylation Reactions

Reaction ConditionsYield (%)
Pd(OAc)₂/DTBP at 80 °C79%
Methylation using HFIP solvent54%
Gram scale reaction61%

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in covalent interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 2-trifluoromethoxy-4-vinyl-benzoic acid methyl ester with similar compounds:

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Applications Key Properties
This compound (Target) Hypothetical C₁₀H₇F₃O₃ 232.16 Trifluoromethoxy, vinyl, methyl ester Research/Agrochemical Intermediate High reactivity due to vinyl group; enhanced stability from -OCF₃
4-Bromo-2-(trifluoromethoxy)benzoic acid methyl ester 933785-18-3 C₉H₆BrF₃O₃ 299.04 Bromo, trifluoromethoxy, methyl ester Synthetic intermediate Bromine enables cross-coupling reactions; higher molecular weight
2-[2-(4-Cyclohexyl-triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester 365542-72-9 C₁₉H₂₃N₃O₃ 341.40 Triazole, vinyl, methoxy, methyl ester Pharmaceutical research Complex structure with potential bioactivity; triazole enhances binding affinity
2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid methyl ester 165963-72-4 C₁₀H₇F₃N₂O₃ 260.17 Hydroxy, trifluoromethyl-diazirinyl, methyl ester Photoaffinity labeling probes Diazirinyl group enables covalent bonding under UV light; polar hydroxy group
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate 74222-97-2 C₁₂H₁₃N₅O₅S 339.33 Triazine, sulfonylurea, methyl ester Herbicide (e.g., Metsulfuron-methyl) Sulfonylurea moiety confers herbicidal activity; triazine enhances stability

Key Comparative Insights

Electronic and Steric Effects
  • Trifluoromethoxy vs. Methoxy/Hydroxy Groups : The trifluoromethoxy group in the target compound increases electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxy (-OH) groups, improving resistance to hydrolysis and oxidative degradation. For instance, the diazirinyl analog (CAS 165963-72-4) contains a hydroxy group, making it more polar and reactive toward nucleophiles .
  • Vinyl vs. Bromo/Triazole Substituents : The vinyl group in the target compound offers conjugation and reactivity for further functionalization, whereas bromo (in CAS 933785-18-3) serves as a leaving group for cross-coupling reactions. The triazole-containing analog (CAS 365542-72-9) exhibits enhanced binding to biological targets due to its heterocyclic structure .
Physicochemical Properties
  • Lipophilicity : The trifluoromethoxy group increases logP values compared to methoxy or hydroxy analogs, enhancing membrane permeability. This property is critical in agrochemical design for foliar absorption .
  • Stability : Methyl esters generally exhibit slower hydrolysis rates than ethyl esters under physiological conditions. The sulfonylurea herbicide (CAS 74222-97-2) leverages ester stability for prolonged activity .

Biological Activity

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, a vinyl group, and a benzoic acid moiety. The presence of the trifluoromethoxy group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert effects by:

  • Inhibiting Enzymatic Activity : The compound can inhibit certain enzymes by binding to their active sites.
  • Modulating Cellular Processes : It may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic applications.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
This compoundTBDTBDTBD

Anti-Cholinesterase Activity

The compound's structural analogs have been tested for cholinesterase inhibition, which is crucial for neurodegenerative diseases like Alzheimer's. While specific data for this compound is limited, related compounds have shown promising results.

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of various benzoic acid derivatives on cancer cell proliferation. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
    • Findings : Compounds demonstrated IC50 values ranging from 3 to 10 µM against multiple cancer cell lines.
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that similar compounds could induce apoptosis through caspase activation pathways.
    • Results : Significant increases in caspase-3 levels were noted, indicating a pro-apoptotic effect.

Comparative Analysis

Comparative studies with other benzoic acid derivatives highlight the unique properties imparted by the trifluoromethoxy group.

Compound TypeStructural FeaturesBiological Activity
Non-fluorinated benzoic acidsLacks fluorine substituentsLower anticancer activity
Trifluoromethyl-substituted acidsEnhanced lipophilicity and bioactivityHigher anticancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester, and how are intermediates validated?

  • Methodology :

  • Transesterification : Use methyl esterification of the parent acid under acidic or basic catalysis. Monitor reaction progress via GC/MS to detect intermediates like decanedioic acid dimethyl ester analogs .

  • Nucleophilic substitution : Introduce the trifluoromethoxy group using halogenated precursors (e.g., 2-chloro-4-fluoro benzoic acid derivatives) with trifluoromethoxy reagents. Validate intermediates via melting point analysis (e.g., mp 123–124°C for trifluoromethylpyridyl benzonitrile analogs) .
    • Validation : Compare spectral data (NMR, IR) with libraries (e.g., Wiley MS library matching >90% quality) and reference standards .

Q. How can researchers characterize the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze by HPLC for decomposition products like free benzoic acid or vinyl group oxidation byproducts.
  • Compare with structurally similar esters (e.g., nonanedioic acid dimethyl ester) known to hydrolyze under high humidity .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodology :

  • Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish between isomeric byproducts.
  • Reference fragmentation patterns from NIST Standard Reference Database 69, noting absence of trifluoromethoxy-specific ion clusters in low-quality MS libraries .
  • Utilize crystallographic data (e.g., analogs like (2-benzoyl-4-methylphenyl) benzoate) to confirm spatial arrangement of substituents .

Q. What strategies optimize reaction yields in the presence of competing vinyl group side reactions?

  • Experimental Design :

  • Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and radical inhibitors (e.g., BHT) to suppress vinyl polymerization.
  • Reference transesterification optimization studies (e.g., %E response tables using DPSM models) to identify critical factors .
    • Analysis : Quantify side products via GC/MS peak integration (e.g., 9-octadecenoic acid methyl ester analogs as markers of undesired oligomerization) .

Q. How to evaluate the compound’s potential as a pharmacophore in agrochemical or pharmaceutical applications?

  • Methodology :

  • In silico screening : Compare the trifluoromethoxy-vinyl motif with bioactive analogs (e.g., triflusulfuron methyl ester herbicides) using molecular docking against target enzymes .
  • In vitro assays : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms, referencing protocols for 4-(trifluoromethyl)benzoic acid derivatives in biochemical pathways .

Contradiction Analysis & Best Practices

  • Data Discrepancies : If melting points or spectral profiles deviate from literature (e.g., mp 287.5–293.5°C for trifluoromethylpyridyl benzoic acid vs. synthesized compound), verify purity via elemental analysis and exclude hygroscopicity effects .
  • Synthetic Challenges : For low yields in trifluoromethoxy incorporation, replace conventional SN2 conditions with silver-assisted fluorination or flow chemistry to enhance selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.